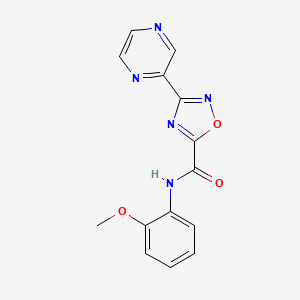

N-(2-methoxyphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O3/c1-21-11-5-3-2-4-9(11)17-13(20)14-18-12(19-22-14)10-8-15-6-7-16-10/h2-8H,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPZZCZMBGUYSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=NC(=NO2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the pyrazin-2-yl group: This step involves the coupling of the oxadiazole intermediate with a pyrazine derivative, often using palladium-catalyzed cross-coupling reactions.

Attachment of the N-(2-methoxyphenyl) group: This can be done through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

Oxidation: Formation of hydroxyl or carboxylic acid derivatives.

Reduction: Formation of reduced heterocyclic compounds.

Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(2-methoxyphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 418.4 g/mol

- IUPAC Name : N-[2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]ethyl]-2-phenoxyacetamide

The compound features a complex structure that incorporates an oxadiazole ring, which is known for its biological activity.

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The introduction of substituents like the methoxy group enhances the biological activity by improving solubility and bioavailability.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Compound 10b | MCF-7 (breast cancer) | 0.48 | G1 phase arrest, apoptosis |

| Compound 9a | HCT-116 (colon cancer) | 0.19 | Induction of caspase activity |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of oxadiazole derivatives against neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have been shown to inhibit glycogen synthase kinase 3β (GSK-3β), a key enzyme involved in neuroinflammation and tau hyperphosphorylation.

In vivo experiments demonstrated that certain derivatives improved cognitive function in animal models by reducing oxidative stress and inflammation within the brain.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups to enhance efficacy. Research continues to focus on optimizing these synthetic pathways to develop more potent analogs with improved pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the efficacy of related oxadiazole compounds:

- Neuroprotective Study : A study indicated that a derivative similar to N-(2-methoxyphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole significantly reduced Aβ-induced toxicity in neuronal cells while enhancing glucose metabolism in HepG2 cells .

- Anticancer Evaluation : A series of oxadiazole derivatives were tested against multiple cancer cell lines with promising results indicating their potential as multifunctional lead compounds for cancer therapy .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide depends on its specific application:

Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit the activity of certain kinases involved in cancer cell proliferation.

Material Science: In organic semiconductors, it may facilitate charge transport through its conjugated system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between the target compound and analogous 1,2,4-oxadiazole derivatives:

Biological Activity

N-(2-methoxyphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound belonging to the oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are five-membered heterocycles known for their pharmacological significance. They exhibit a wide range of biological activities, including:

- Anticancer

- Anti-inflammatory

- Antiviral

- Antibacterial

- Antifungal

Research indicates that derivatives of 1,2,4-oxadiazole can inhibit various enzymes and receptors involved in disease processes, making them valuable in drug discovery .

The compound this compound has shown promising results in several biological assays:

- Inhibition of Tumor Cell Growth : Studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 9.4 µM against a panel of 11 tumor cell lines .

- Enzyme Inhibition : The compound has been reported to inhibit enzymes such as Carbonic Anhydrase (CA) and Histone Deacetylase (HDAC), which are crucial in cancer progression and inflammation .

- Modulation of Nuclear Receptors : It has shown activity against nuclear receptors like PXR (Pregnane X Receptor) and FXR (Farnesoid X Receptor), indicating potential in treating metabolic disorders and inflammation .

Antitumor Activity

A study evaluating the antitumor activity of various oxadiazole derivatives highlighted the significant potency of this compound. The compound was tested against several human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT29) | 9.4 |

| Human Gastric Carcinoma (GXF251) | 12.3 |

| Human Lung Adenocarcinoma (LXFA629) | 10.5 |

| Human Ovarian Adenocarcinoma (OVXF899) | 7.8 |

These results indicate that the compound is particularly effective against ovarian cancer cells .

Mechanistic Studies

Further mechanistic studies revealed that the compound induces apoptosis in tumor cells through the activation of caspases and modulation of Bcl-2 family proteins. This apoptotic pathway is critical for eliminating cancer cells and could be a target for therapeutic interventions .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of N-(2-methoxyphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide?

Answer:

The compound is typically synthesized via multi-step condensation and cyclization reactions. A common approach involves:

- Step 1: Formation of a methyl ester intermediate through coupling of pyrazine-2-carboxylic acid derivatives with activated methoxyphenyl precursors. For example, methyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate can be synthesized using carbodiimide-mediated coupling (e.g., EDCI or DCC) under inert conditions .

- Step 2: Amidation of the ester intermediate with 2-methoxyaniline. This step often requires catalytic bases (e.g., DMAP) and refluxing in polar aprotic solvents like DMF or THF .

Key considerations include stoichiometric control of reagents and purification via column chromatography or recrystallization to isolate the final product.

Basic: How does the substitution pattern (e.g., methoxy group on the phenyl ring) influence the compound’s chemical reactivity?

Answer:

The 2-methoxyphenyl group introduces steric hindrance and electronic effects:

- Steric Effects: The methoxy group at the ortho position restricts rotational freedom, potentially stabilizing specific conformers that influence binding interactions in biological assays .

- Electronic Effects: The methoxy group’s electron-donating nature enhances electrophilic substitution reactivity on the aromatic ring (e.g., nitration or halogenation) but may reduce nucleophilic attack susceptibility .

Comparative studies with analogs (e.g., 3-methoxyphenyl or 4-methoxyphenyl derivatives) reveal distinct reactivity profiles, emphasizing the need for regioselective synthetic strategies .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR confirm the oxadiazole ring formation (e.g., characteristic downfield shifts for C-5 and C-3 carbons) and the methoxyphenyl substituent (δ ~3.8 ppm for methoxy protons) .

- Mass Spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns, particularly for the oxadiazole core and pyrazine moiety .

- IR Spectroscopy: Identifies carboxamide C=O stretches (~1650–1700 cm) and oxadiazole ring vibrations (~1250–1300 cm) .

Advanced: How can reaction yields be optimized in multi-step syntheses involving sensitive intermediates?

Answer:

- Catalytic Optimization: Use of coupling agents (e.g., HATU or PyBOP) improves amidation efficiency compared to traditional carbodiimides .

- Temperature Control: Low-temperature cyclization (e.g., 0–5°C) minimizes side reactions during oxadiazole ring formation .

- In Situ Monitoring: Techniques like TLC or LC-MS track intermediate stability, enabling rapid adjustment of reaction conditions to prevent degradation .

Data from analogous syntheses (e.g., triazole-thiol derivatives) suggest yields >70% are achievable with rigorous moisture and oxygen exclusion .

Advanced: What computational strategies predict the compound’s biological activity and binding modes?

Answer:

- Molecular Docking: Studies using AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., kinases or GPCRs). The pyrazine and oxadiazole moieties often engage in hydrogen bonding and π-π stacking .

- QSAR Modeling: Quantitative structure-activity relationship (QSAR) analysis of analogs identifies critical substituents (e.g., methoxy position) for optimizing bioactivity .

- MD Simulations: Molecular dynamics (e.g., GROMACS) assess binding stability under physiological conditions, highlighting conformational flexibility of the methoxyphenyl group .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Assay Standardization: Discrepancies often arise from variations in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC vs. EC). Cross-validation using orthogonal assays (e.g., SPR for binding affinity) is critical .

- Structural Verification: Confirm batch-to-batch compound purity via HPLC and NMR to rule out degradation products influencing activity .

- Meta-Analysis: Compare data from structurally related compounds (e.g., 1,2,4-oxadiazole derivatives with varying substituents) to identify trends in structure-activity relationships .

Advanced: What strategies elucidate the structure-activity relationship (SAR) of this compound’s analogs?

Answer:

- Analog Synthesis: Prepare derivatives with systematic substitutions (e.g., replacing methoxy with ethoxy or halogens) and compare bioactivity .

- Pharmacophore Mapping: Identify essential moieties (e.g., oxadiazole core, pyrazine ring) using 3D alignment tools like Phase (Schrödinger) .

- Free-Wilson Analysis: Quantify contributions of individual substituents to biological activity, enabling prioritization of synthetic targets .

Advanced: What are the stability challenges for this compound under varying pH and temperature conditions?

Answer:

- pH Sensitivity: The carboxamide group may hydrolyze under strongly acidic (pH <2) or basic (pH >10) conditions, requiring stability testing via accelerated degradation studies .

- Thermal Stability: Differential scanning calorimetry (DSC) reveals decomposition temperatures, guiding storage recommendations (e.g., –20°C under nitrogen) .

- Light Sensitivity: UV-Vis spectroscopy assesses photodegradation, particularly for the oxadiazole ring, necessitating amber vial storage .

Advanced: How can regioselective functionalization of the pyrazine ring be achieved?

Answer:

- Directed Metalation: Use of LDA or TMPLi at low temperatures (–78°C) enables selective deprotonation and subsequent electrophilic quenching at the pyrazine C-5 position .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids targets the C-2 position of the pyrazine ring, facilitated by Pd(PPh) catalysis .

- Protecting Groups: Temporary protection of the oxadiazole nitrogen with Boc or Fmoc groups prevents undesired side reactions during pyrazine modification .

Advanced: What mechanistic role does the methoxy group play in modulating pharmacological activity?

Answer:

- Hydrogen Bonding: The methoxy oxygen can act as a hydrogen bond acceptor with target residues (e.g., kinase ATP-binding pockets) .

- Lipophilicity Modulation: Methoxy substitution increases logP values, enhancing membrane permeability compared to polar analogs (e.g., hydroxyl or amino derivatives) .

- Conformational Restriction: The ortho-methoxy group enforces a planar conformation, optimizing π-stacking interactions with aromatic amino acids in binding sites .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.